molecular formula C17H19NO2 B8453880 4-Pyrrolidin-1-ylnaphthalene-1-carboxylic acid ethyl ester CAS No. 870888-45-2

4-Pyrrolidin-1-ylnaphthalene-1-carboxylic acid ethyl ester

Cat. No. B8453880
M. Wt: 269.34 g/mol
InChI Key: ADXKPUJWWSRVGR-UHFFFAOYSA-N
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Patent
US07268232B2

Procedure details

154BG19 (30 mg, 0.11 mmol) was transferred to a Pyrex tube and LiOH×H2O (14 mg, 0.33 mmol) was added, followed by H2O (0.18 mL) and THF (0.37 mL). The tube was capped and the reaction tube was exposed to microwave irradiation (160° C., 5 min). The reaction mixture was transferred to a separation funnel with ethyl acetate and washed with 2 M NaOH. The aqueous phase was acidified with 2 M HCl and extracted with ethyl acetate. The organic phases were collected, dried over Na2SO4, filtered and concentrated to yield 18 mg (68%) of the title compound.
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.18 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.37 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
68%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)=[CH:8][CH:7]=1)=[O:5])C.[Li+].[OH-].O.C1COCC1>C(OCC)(=O)C>[N:16]1([C:9]2[C:10]3[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=3)[C:6]([C:4]([OH:5])=[O:3])=[CH:7][CH:8]=2)[CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2|

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(C2=CC=CC=C12)N1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
14 mg
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.18 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0.37 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The tube was capped
CUSTOM
Type
CUSTOM
Details
the reaction tube was exposed to microwave irradiation (160° C., 5 min)
Duration
5 min
WASH
Type
WASH
Details
washed with 2 M NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phases were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=CC=C(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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